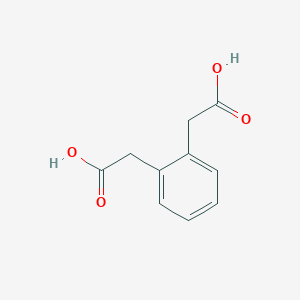

o-Phenylenediacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEDJBFVJUFIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225957 | |

| Record name | o-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-53-0 | |

| Record name | 1,2-Benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7500-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 1,2 Phenylenediacetic Acid and Its Derivatives

Established Synthetic Routes for 1,2-Phenylenediacetic Acid

Ester Polycondensation Reactions

The synthesis of polyesters through ester polycondensation reactions is a fundamental process in polymer chemistry. researchgate.net This method generally involves the reaction of dicarboxylic acids or their derivatives with diols. researchgate.net While the direct polycondensation of 1,2-phenylenediacetic acid can be challenging, a common laboratory-scale preparation involves the hydrolysis of its corresponding ester. For instance, 1,2-phenylenediacetic acid can be produced by reacting 1,2-phenylenediacetic acid dimethyl ester with sodium hydroxide, followed by an acidification step to yield the final diacid product.

Enzymatic catalysis, particularly using lipases, has emerged as a greener alternative for polyester (B1180765) synthesis under milder conditions. researchgate.net Lipases can catalyze polycondensation reactions, offering high stereo- and regioselectivity. researchgate.net This approach has been successfully applied to various dicarboxylic acids and diols, suggesting its potential applicability for the polymerization of monomers like 1,2-phenylenediacetic acid. researchgate.net

Synthesis from 1,2-Bis(cyanomethyl)benzene

A well-established route to 1,2-phenylenediacetic acid involves the hydrolysis of 1,2-bis(cyanomethyl)benzene, also known as o-phenylenediacetonitrile. ambeed.com This dinitrile can be prepared from o-xylene (B151617) through a two-step process involving bromination followed by cyanation. chemicalbook.com

The hydrolysis of the dinitrile to the corresponding diacid can be achieved under acidic conditions. A typical procedure involves refluxing 1,2-bis(cyanomethyl)benzene with concentrated hydrochloric acid. ambeed.com The reaction proceeds overnight, and after workup, which includes extraction with ether and sodium carbonate, followed by acidification, 1,2-phenylenediacetic acid is obtained as a solid. ambeed.com An alternative method utilizes 50% sulfuric acid for the hydrolysis, which is heated under reflux for 2 hours. ambeed.com

| Starting Material | Reagents | Reaction Conditions | Yield |

| 1,2-Bis(cyanomethyl)benzene | Concentrated HCl, water | Reflux for 3 hours, then heated overnight | 56% |

| 1,2-Bis(cyanomethyl)benzene | 50% Sulfuric acid, water | Heating/reflux for 2 hours | Not specified |

Advanced Synthetic Strategies for Tailored 1,2-Phenylenediacetate Linkers

Solvothermal Synthesis Techniques

Solvothermal synthesis is a powerful method for preparing crystalline materials, including coordination polymers, from substances in a heated and pressurized solvent. mdpi.comnih.gov This technique has been extensively used to generate novel metal-organic frameworks (MOFs) and coordination polymers incorporating the 1,2-phenylenediacetate (1,2-pda) linker. mdpi.comresearchgate.net

In a notable example, solvothermal reactions of lanthanide(III) salts with 1,2-phenylenediacetic acid in N,N'-dimethylformamide (DMF) yielded a series of isostructural 2D coordination polymers with the general formula Ln₂(1,2-pda)₃(DMF)₂. mdpi.comresearchgate.net These reactions were carried out by reacting stoichiometric amounts of lanthanide(III) nitrates or chlorides with 1,2-phenylenediacetic acid in DMF. mdpi.com The resulting complexes exhibit interesting structural features, with the 1,2-phenylenediacetate ligand showing varied denticity and the carboxylate groups adopting different coordination modes. mdpi.com

Hydrothermal Reactions in Coordination Polymer Synthesis

Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, is a prevalent method for constructing coordination polymers. epa.govrsc.org The use of 1,2-phenylenediacetic acid (H₂pda) as a flexible ligand in hydrothermal reactions has led to a diverse range of coordination polymer structures. epa.govosti.gov

For instance, the hydrothermal reaction of copper nitrate (B79036) with 1,2-phenylenediacetic acid and various flexible dipyridylamide ligands produced four new coordination polymers with distinct structural topologies, including 1D ribbons and a rare five-fold interpenetrated 3D network. epa.gov Similarly, reacting Cd(II), Zn(II), or Cu(II) acetate (B1210297) salts with H₂pda and 1,3-bis(4-pyridyl)propane under hydrothermal conditions resulted in coordination polymers with structures ranging from a 1D double-stranded chain to a 3D self-penetrated framework. osti.gov These studies highlight the significant influence of the metal ion and co-ligands on the final architecture. epa.govosti.gov

| Metal Salt | Co-ligand | Product Structure |

| Copper nitrate | N,N'-(hexane-1,6-diyl)dinicotinamide | 1D ribbon motifs |

| Copper nitrate | N,N'-(hexane-1,6-diyl)diisonicotinamide | Five-fold interpenetrated 3D topology |

| Cd(II) acetate | 1,3-bis(4-pyridyl)propane | 1D double-stranded chain |

| Zn(II) acetate | 1,3-bis(4-pyridyl)propane | 2D→2D interpenetrated (4,4) grids |

| Cu(II) acetate | 1,3-bis(4-pyridyl)propane | 3D self-penetrated framework |

Modulation of Synthetic Conditions for Structural Diversity

The structure of coordination polymers derived from 1,2-phenylenediacetate can be finely tuned by modulating synthetic conditions such as the choice of metal ion, co-ligands, and solvent system. rsc.orgnih.gov The flexible nature of the 1,2-phenylenediacetate ligand, with its rigid phenyl ring and flexible methylene (B1212753) carboxylate arms, allows it to adopt various conformations, leading to a wide array of polymeric structures. researchgate.net

The introduction of different bis(pyridyl)-bis(amide) ligands in hydrothermal reactions with metal(II) chlorides and 1,2-phenylenediacetic acid resulted in five new coordination polymers with topologies ranging from 2D layers to complex 3D frameworks. rsc.org This demonstrates the remarkable sensitivity of the metal(II)-H₂pda system to the specific co-ligand used. rsc.org Furthermore, solvo-hydrothermal synthesis involving uranyl ions, a flexible zwitterionic dicarboxylate, and 1,2-phenylenediacetate led to the formation of a monoperiodic coordination polymer with a ribbon-like structure. nih.govacs.org Modification of these conditions, for instance by using a different isomer of phenylenediacetate, resulted in dramatically different structures, including a discrete coordination cage and woven diperiodic layers. nih.govacs.org This underscores the critical role that ligand geometry and reaction conditions play in directing the assembly of these complex supramolecular architectures. rsc.org

Mechanistic Understanding of 1,2-Phenylenediacetic Acid Reactivity

The reactivity and coordination behavior of 1,2-phenylenediacetic acid are significantly influenced by its structural dynamics, particularly the flexibility of its carboxylate-bearing side chains. This flexibility allows the molecule to adopt various conformations, which in turn dictates its role in the formation of larger supramolecular structures.

Conformational Flexibility of the –CH2– Carboxylate Groups

1,2-Phenylenediacetic acid possesses flexible methylene (–CH2–) groups that interrupt the conjugation with the benzene (B151609) ring, enabling the carboxylate groups to rotate freely. nih.govvulcanchem.com This inherent flexibility allows the molecule to act as a versatile building block in the construction of coordination polymers, as it can adjust its conformation to satisfy the coordination requirements of different metal ions. nih.govresearchgate.net The ability of the –CH2–COOH arms to rotate leads to various possible spatial arrangements of the carboxylate groups relative to the phenyl ring and to each other.

This conformational adaptability gives rise to different conformers, primarily described as cis and trans. In the cis conformation, the carboxylate groups are situated on the same side of the plane defined by the phenylene ring. nih.gov Conversely, in the trans conformation, they are on opposite sides. The presence of both cis and trans conformations has been observed in the crystal structures of metal complexes. For instance, in a silver(I) complex, both conformations of the 1,2-phenylenediacetate (1,2-pda²⁻) ligand were found within the same crystal lattice. rsc.orgunimi.it Similarly, in a zinc(II) coordination polymer, the 1,2-pda²⁻ ligand exhibits both cis and trans conformations, bridging metal centers to form complex networks. rsc.org

The specific conformation adopted by the 1,2-phenylenediacetic acid ligand can significantly influence the final architecture of the resulting coordination polymer. mdpi.com For example, in the formation of lanthanide coordination polymers, three distinct conformations of the 1,2-pda ligand were identified in a single samarium complex. nih.gov In this structure, the molecules with a cis conformation of the carboxylate groups are responsible for linking the lanthanide ions into linear chains. nih.gov These chains are then further connected by ligands in trans conformations, leading to a two-dimensional layered network. mdpi.com The interplay between these conformers highlights the critical role of the ligand's flexibility in determining the dimensionality and topology of the resulting material.

The orientation of the carboxylate groups can be further described by various coordination modes, such as bidentate-bridging, bidentate-chelating, and three-dentate bridging-chelating, which adds another layer of complexity and versatility to its reactivity. nih.govresearchgate.net

Table 1: Observed Conformations of 1,2-Phenylenediacetate in Metal Complexes

| Metal Ion | Conformation(s) Observed | Resulting Structure |

|---|---|---|

| Silver(I) | cis and trans | 1D ladder-like chain rsc.orgunimi.it |

| Zinc(II) | cis and trans | 2D 5-connected network rsc.org |

| Samarium(III) | Three distinct conformations (cis and two trans) | 2D layered network nih.gov |

| Europium(III) | cis and trans | 2D layered network nih.govmdpi.com |

| Copper(II) | trans | 3D network rsc.org |

Role of sp3 Hybridization of Methylene Carbon Atoms in Ligand Conformation

The conformational freedom of 1,2-phenylenediacetic acid is fundamentally rooted in the electronic structure of its methylene bridges. The carbon atoms of the –CH2– groups are sp³ hybridized. nih.govresearchgate.net This hybridization results in a tetrahedral geometry around these carbons, with bond angles of approximately 109.5 degrees. khanacademy.org

The key consequence of this sp³ hybridization is the twisting of the acetic acid moieties out of the plane of the phenylene ring. nih.govmdpi.com Unlike sp² hybridized systems, which are planar and rigid, the sp³ hybridized methylene carbons act as flexible joints. This allows for rotation around the C-C single bonds, enabling the attached carboxylate groups to adopt a wide range of spatial orientations. nih.gov

This structural feature is crucial for the ligand's ability to coordinate with metal centers in diverse ways. The flexibility imparted by the sp³ hybridized carbons allows the 1,2-phenylenediacetate ligand to accommodate the specific coordination geometry preferences of various metal ions. semanticscholar.org For example, it can bridge adjacent metal centers to form one-dimensional chains, or it can link multiple chains together to create two- or three-dimensional frameworks. rsc.orgsemanticscholar.org

In the context of coordination polymer synthesis, the isomeric form of the phenylenediacetic acid ligand plays a directing role in the final structure. The flexibility endowed by the sp³ hybridized methylene carbons in 1,2-phenylenediacetic acid, compared to more rigid dicarboxylate ligands, significantly influences the structural diversity of the resulting coordination networks. rsc.org This allows for the formation of complex topologies that would be inaccessible with more constrained ligands. mdpi.com The ability of the acetic arms to twist and rotate is therefore a primary determinant of the rich structural chemistry of 1,2-phenylenediacetic acid and its derivatives.

Coordination Chemistry and Metal Organic Framework Mof Design with 1,2 Phenylenediacetic Acid

Coordination Modes and Ligand Denticity of 1,2-Phenylenediacetate

The denticity of a ligand refers to the number of donor atoms that bind to a central metal atom. wikipedia.orglibretexts.org The 1,2-phenylenediacetate ligand is a multidentate linker capable of exhibiting various coordination numbers and modes, which contributes to the structural diversity of its coordination polymers. nih.gov The flexibility of the aliphatic side-chains allows the carboxylate groups to orient themselves in multiple ways to bridge and chelate metal centers. nih.gov

In coordination polymers formed with lanthanide ions, the 1,2-phenylenediacetate ligand demonstrates high denticity, acting as both a penta- and hexadentate linker. nih.gov This means a single 1,2-pda²⁻ ligand can bind to metal centers through five or six of its oxygen donor atoms. This high degree of connectivity is crucial for the formation of stable, extended network structures like two-dimensional polymers. nih.gov

The carboxylate groups of the 1,2-phenylenediacetate ligand display remarkable versatility in how they coordinate to metal ions. Three primary modes have been identified in its lanthanide complexes:

Bidentate-Bridging: In this mode, the two oxygen atoms of a single carboxylate group bridge two different metal centers.

Bidentate-Chelating: Here, both oxygen atoms of a carboxylate group bind to the same metal ion, forming a chelate ring.

Three-Dentate Bridging-Chelating: This is a more complex mode where a carboxylate group uses one oxygen atom to chelate a metal ion and the other to bridge to an adjacent metal ion.

The concurrent presence of these distinct carboxylate coordination modes within a single structure highlights the ligand's adaptability and is a key factor in the formation of intricate coordination networks. nih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks

The ability of 1,2-phenylenediacetate to adopt multiple coordination modes makes it an excellent candidate for constructing coordination polymers. These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks.

Solvothermal reactions involving lanthanide(III) salts and 1,2-phenylenediacetic acid have successfully yielded a series of isostructural coordination polymers. nih.govnih.gov These compounds demonstrate how the choice of lanthanide ion can influence structural and physical properties, such as thermal behavior and luminescence. nih.gov

A series of lanthanide coordination polymers with the general formula Ln₂(1,2-pda)₃(DMF)₂ have been synthesized. nih.gov The synthesis is typically achieved through a solvothermal method where a solution of 1,2-phenylenediacetic acid in N,N'-dimethylformamide (DMF) is combined with a lanthanide(III) salt. The mixture is then heated in a Teflon-lined autoclave, leading to the formation of crystalline products. nih.gov

The resulting complexes have been characterized using various analytical techniques, including single-crystal and powder X-ray diffraction, elemental analysis, and thermal analysis (TG-DSC). nih.govnih.gov These studies confirm the composition and the polymeric nature of the structures.

Table 1: Synthesized Ln₂(1,2-pda)₃(DMF)₂ Complexes

| Complex Number | Lanthanide (Ln) |

|---|---|

| 1 | Praseodymium (Pr) |

| 2 | Samarium (Sm) |

| 3 | Europium (Eu) |

| 4 | Terbium (Tb) |

| 5 | Dysprosium (Dy) |

| 6 | Erbium (Er) |

Data sourced from a 2021 study on new coordination polymers. nih.gov

Single-crystal X-ray diffraction studies on the samarium (Sm) and europium (Eu) complexes revealed that they form isostructural two-dimensional (2D) coordination polymers. nih.govnih.gov A remarkable feature of these structures is the presence of four crystallographically independent metal centers within the asymmetric unit. nih.gov This structural complexity arises from the varied coordination environments of the lanthanide ions. In these 2D polymers, every second lanthanide ion is coordinated by two DMF solvent molecules in addition to the 1,2-phenylenediacetate linkers. nih.govnih.gov The other metal centers are coordinated solely by the carboxylate groups of the pda²⁻ ligands. This arrangement, facilitated by the flexible and multidentate nature of the 1,2-phenylenediacetate ligand, results in a robust 2D network. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| 1,2-Phenylenediacetic acid | 1,2-H₂pda |

| 1,2-Phenylenediacetate | 1,2-pda²⁻ or [C₆H₄(CH₂COO)₂]²⁻ |

| N,N'-Dimethylformamide | DMF |

| Praseodymium | Pr |

| Samarium | Sm |

| Europium | Eu |

| Terbium | Tb |

| Dysprosium | Dy |

Lanthanide Coordination Polymers with 1,2-Phenylenediacetate

Influence of Lanthanide Ion on Structural Similarity and Properties

The synthesis of coordination polymers using 1,2-phenylenediacetic acid (H₂pda) and various lanthanide(III) ions has demonstrated a clear relationship between the specific lanthanide ion used and the resulting structural and physical properties of the complex. nih.govbiointerfaceresearch.com Solvothermal reactions of lanthanide(III) salts with 1,2-phenylenediacetic acid in N,N'-dimethylformamide (DMF) yield metal complexes with the general formula Ln₂(1,2-pda)₃(DMF)₂. nih.gov

Anhydrous Lanthanide Coordination Polymers

The common synthetic routes for lanthanide coordination polymers with 1,2-phenylenediacetic acid, particularly solvothermal methods using solvents like DMF, typically result in solvated structures. nih.gov In the reported series of Ln₂(1,2-pda)₃(DMF)₂ complexes, DMF molecules are directly coordinated to the lanthanide centers. nih.govscispace.com Specifically, in the 2D polymeric structures of the lighter lanthanides like Sm(III) and Eu(III), two DMF molecules are coordinated to every second lanthanide ion. nih.govscispace.com While thermal analysis of these complexes indicates the eventual loss of these solvent molecules upon heating, the as-synthesized and structurally characterized forms are not anhydrous. scispace.com The synthesis of truly anhydrous lanthanide coordination polymers with 1,2-phenylenediacetic acid would likely require specific anhydrous reaction conditions or post-synthetic modification to remove the coordinated solvent molecules without causing a collapse of the framework.

Coordination of DMF Molecules in Lanthanide Complexes

In the solvothermally synthesized lanthanide coordination polymers with the general formula Ln₂(1,2-pda)₃(DMF)₂, N,N'-dimethylformamide (DMF) plays a crucial role as a coordinating solvent. nih.govscispace.com In the case of the lighter lanthanides (Pr, Sm, Eu), the DMF molecules are found in the inner coordination sphere, directly bonded to the metal ions. nih.govscispace.com Specifically, within the 2D polymeric structures of the Sm(III) and Eu(III) complexes, there are four crystallographically independent metal centers, and every other lanthanide ion is coordinated to two DMF molecules. nih.govbiointerfaceresearch.com

Linear Chains of Metal Centers in Lanthanide(III) Coordination

Current research on the coordination of lanthanide(III) ions with 1,2-phenylenediacetic acid as the sole linking ligand has primarily revealed the formation of two-dimensional (2D) polymeric networks. nih.gov In the structurally characterized complexes of samarium and europium, the 1,2-phenylenediacetate ligands, with their flexible methylene (B1212753) groups, bridge the metal centers to create these extended 2D sheets. nih.govbiointerfaceresearch.com While one-dimensional, or linear chain, structures are known in lanthanide coordination chemistry, they are often formed with the assistance of other ligands that promote this specific dimensionality. For example, heterobimetallic systems involving alkali metals and ligands like dibenzoylmethane (B1670423) can produce one-dimensional coordination polymers with alternating lanthanide and alkali metal atoms in a linear fashion. nih.gov However, for the specific system of lanthanide(III) ions and 1,2-phenylenediacetic acid, the observed structures are of a higher dimensionality.

Lead(II) Coordination Polymers with 1,2-Phenylenediacetic Acid

Based on the available search results, there is no specific information regarding the synthesis or structure of coordination polymers formed between Lead(II) and 1,2-phenylenediacetic acid.

Silver(I) Coordination Polymers with 1,2-Phenylenediacetic Acid

The coordination of 1,2-phenylenediacetic acid with silver(I) has been shown to produce a variety of metal-organic frameworks (MOFs), with the final structure being highly sensitive to the presence of other ligands. figshare.com

Modulation by Dipyridyl-Containing Ligands

A study utilizing three different dipyridyl ligands—4,4'-bipyridine (bipy), 1,2-di(4-pyridyl)-ethylene (dpe), and 1,2-bis(4-pyridyl)propane (bpp)—resulted in three distinct silver(I) MOFs:

[Ag₂(pda)(bipy)₂]n·4nH₂O : This complex forms a two-dimensional (2D), four-connected network. A notable feature is the presence of a novel octameric water cluster, (H₂O)₈, which forms pseudorotaxane motifs with the silver-ligand loops. figshare.com

[Ag₂(pda)(dpe)₂(H₂O)]n·4nH₂O : The use of the longer dpe ligand results in a one-dimensional (1D) ladder-like chain structure. These chains are further assembled into a three-dimensional (3D) supramolecular framework through the support of 2D networks formed by pentameric water clusters and the pda dianions. figshare.com

[Ag(Hpda)(bpp)]n : This complex is a highly puckered 2D (6,3) sheet. These sheets are further stacked via hydrogen bonding to create a unique 3D topology. figshare.com

The structural variations across these complexes underscore the sensitivity of the Ag(I)-H₂pda system to the specific geometry and flexibility of the co-ligand. figshare.com

Table of Structural Modulation by Dipyridyl Ligands in Silver(I)-1,2-Phenylenediacetic Acid Coordination Polymers

| Complex Formula | Dipyridyl Ligand | Resulting Structure | Dimensionality |

|---|---|---|---|

| [Ag₂(pda)(bipy)₂]n·4nH₂O | 4,4'-bipyridine (bipy) | Four-connected network with octameric water clusters | 2D |

| [Ag₂(pda)(dpe)₂(H₂O)]n·4nH₂O | 1,2-di(4-pyridyl)-ethylene (dpe) | Ladder-like chains supported by 2D water/pda networks | 1D (polymeric chain), 3D (supramolecular) |

Table of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| 1,2-Phenylenediacetic acid | H₂pda |

| Praseodymium | Pr |

| Samarium | Sm |

| Europium | Eu |

| Terbium | Tb |

| Dysprosium | Dy |

| Erbium | Er |

| N,N'-dimethylformamide | DMF |

| Silver(I) acetate (B1210297) | Ag(CH₃COO) |

| 4,4'-bipyridine | bipy |

| 1,2-di(4-pyridyl)-ethylene | dpe |

| 1,2-bis(4-pyridyl)propane | bpp |

Formation of 1D Ladder-like Chains and 2D/3D Supramolecular Frameworks

The flexibility of the 1,2-phenylenediacetate (1,2-pda) ligand is a key factor in the formation of complex one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. In zinc(II) coordination complexes, the 1,2-pda anion can act as a μ3-bridging ligand, connecting zinc(II) ions to form 1D ribbon-like chains. tandfonline.com These primary chains can then be further linked by other ligands to create higher-dimensional structures. For instance, the use of ancillary ligands like bis(pyridyl)-bis(amides) can bridge these 1D ribbons to form 2D layered frameworks. tandfonline.com These layers can subsequently be held together by weaker forces, such as hydrogen bonds, to construct a 3D supramolecular network. tandfonline.comfigshare.com

The formation of 1D ladder-like chains has also been observed in coordination polymers. researchgate.netnih.gov These structures often arise from the connection of metal centers by bridging ligands, creating a step-ladder appearance. researchgate.net The specific topology and dimensionality of the resulting framework are highly dependent on the coordination geometry of the metal ion, the nature of the ancillary ligands, and the reaction conditions.

Zinc(II) Coordination Complexes with 1,2-Phenylenediacetic Acid

1,2-Phenylenediacetic acid has been successfully employed in the synthesis of novel zinc(II) coordination complexes, leading to structures with interesting topologies. tandfonline.comtandfonline.com The interplay between the flexible 1,2-pda ligand and other semi-rigid or flexible co-ligands allows for the construction of diverse frameworks. tandfonline.comfigshare.com

The introduction of bis(pyridyl)-bis(amide) ligands as secondary building blocks plays a crucial role in dictating the final architecture of zinc(II) coordination polymers with 1,2-pda. The flexibility of these amide-based ligands can be tuned by altering the spacer between the pyridyl groups. This variation in flexibility directly influences the resulting framework's topology. tandfonline.comtandfonline.com

For example, the reaction of zinc nitrate (B79036) with 1,2-H2pda and two different bis(pyridyl)-bis(amide) ligands, the semi-rigid N,N′-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide (3-bpcd) and the more flexible N,N'-bis(3-pyridyl)octandiamide (3-bpoa), resulted in two distinct structures. tandfonline.comfigshare.com In both cases, the 1,2-pda ligand forms 1D ribbon-like chains with the zinc(II) ions. However, the semi-rigid 3-bpcd ligand bridges these chains to form a 2D layered structure, while the flexible 3-bpoa ligand leads to the formation of a more complex 3D network. tandfonline.comfigshare.com This demonstrates that the flexibility of the bis(pyridyl)-bis(amide) ligand is a key determinant in the final dimensionality and topology of the coordination polymer. tandfonline.comtandfonline.com

| Complex | Bis(pyridyl)-bis(amide) Ligand | Ligand Flexibility | Resulting Framework Dimensionality | Topological Notation |

|---|---|---|---|---|

| [Zn(pda)(3-bpcd)0.5] | N,N′-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide (3-bpcd) | Semi-rigid | 2D Layer -> 3D Supramolecular | (3,4)-connected (42·63·8)(42·6) |

| [Zn(pda)(3-bpoa)]·H2O | N,N'-bis(3-pyridyl)octandiamide (3-bpoa) | Flexible | 3D | (3,5)-connected (42.65.83)(42.6) |

As mentioned, the combination of 1,2-pda and bis(pyridyl)-bis(amide) ligands with zinc(II) can generate both 2D and 3D frameworks. tandfonline.comfigshare.com A complex synthesized with the semi-rigid 3-bpcd ligand resulted in a 2D layered structure with a (3,4)-connected topology. tandfonline.comfigshare.com These layers are further interconnected through hydrogen bonds to form a 3D supramolecular network. tandfonline.com

In contrast, when the more flexible 3-bpoa ligand was used, a 3D framework with a (3,5)-connected topology was formed. tandfonline.comfigshare.com This highlights the structure-directing role of the ancillary ligand's flexibility. Another study involving 1,2-pda and a different dipyridyl ligand, 4,4′-bipyridine, also yielded a 2D layered network with a (4,4) topology, which further assembled into a 3D twofold interpenetrated structure through hydrogen bonding. rsc.org

Copper(II) Coordination Networks with 1,2-Phenylenediacetic Acid Isomers

The structural diversity of coordination polymers can be further expanded by utilizing isomers of phenylenediacetic acid. The positional isomerism of the carboxylate groups on the phenyl ring (ortho, meta, or para) significantly influences the coordination behavior and the resulting network topology.

The isomeric form of the phenylenediacetate ligand plays a critical role in determining the final structure of copper(II) coordination networks. rsc.orgresearchgate.net In a study comparing the effects of 1,2-pda, 1,3-pda, and 1,4-pda in the presence of Cu(II) and a flexible N,N′-di(3-pyridyl)suberoamide ligand, three distinct structures were obtained. rsc.orgresearchgate.net

The complex with 1,2-pda formed a single 3,5-coordinated 3D network. rsc.orgresearchgate.net The one with 1,3-pda resulted in a five-fold interpenetrated 3D structure, while the 1,4-pda-containing complex produced a 1D self-catenated coordination network. rsc.orgresearchgate.net These results underscore the significant impact of ligand isomerism on the construction of coordination networks. rsc.orgresearchgate.net The different spatial arrangements of the carboxylate groups in the pda isomers lead to different connectivity patterns with the metal centers, ultimately resulting in frameworks with varied dimensionalities and topologies. rsc.orgresearchgate.net

Hydrothermal synthesis is a common and effective method for preparing crystalline coordination polymers. rsc.orgresearchgate.netdocumentsdelivered.comosti.govosti.gov In this method, the reactants are heated in an aqueous solution or a mixed-solvent system under autogenous pressure. The elevated temperature and pressure can facilitate the dissolution of reactants and promote the crystallization of the final product.

Topology Analysis of Copper(II) Coordination Networks (e.g., 3,5-coordinated 3D net)

The topological analysis of coordination networks provides a simplified and powerful method for classifying their complex structures. In the case of copper(II) coordination networks involving 1,2-phenylenediacetic acid, the resulting frameworks can exhibit intricate three-dimensional (3D) topologies. One such example is the formation of a 3,5-coordinated 3D net.

In this type of network, the nodes represent the metal centers and the organic ligands. A 3,5-coordinated net indicates that there are two distinct types of nodes within the structure, one with a connectivity of three and the other with a connectivity of five. The copper(II) ions can act as the 5-connected nodes, coordinating to multiple 1,2-phenylenediacetic acid ligands and potentially other co-ligands or solvent molecules. The 1,2-phenylenediacetic acid ligand, with its two carboxylate groups, can bridge between metal centers, acting as a 3-connected node. The specific coordination environment around the copper(II) ion and the conformation adopted by the flexible 1,2-phenylenediacetic acid ligand are crucial in directing the final topology. The interplay of these factors leads to the formation of a complex and often interpenetrated 3D architecture. The study of these topologies is essential for understanding the structure-property relationships in these materials and for the rational design of new functional coordination polymers.

Cobalt(II) Coordination Polymers with 1,2-Phenylenediacetic Acid

The reaction of cobalt(II) salts with 1,2-phenylenediacetic acid, often in the presence of auxiliary ligands, yields a variety of coordination polymers with diverse structural features. The coordination geometry around the Co(II) ion in these polymers can vary, with both five- and six-coordinate environments being observed. rsc.org For instance, in some structures, the Co(II) centers are five-coordinated, involving nitrogen atoms from auxiliary ligands and oxygen atoms from the carboxylate groups of 1,2-phenylenediacetic acid and water molecules. rsc.org In other cases, a distorted octahedral geometry is found, with the Co(II) ion being coordinated to two pyridyl nitrogen atoms, two carboxylate oxygen atoms, and two water molecules. rsc.org

The 1,2-phenylenediacetic acid ligand can exhibit different coordination modes, acting as a bridge between cobalt(II) centers through its carboxylate groups. The flexibility of the ligand, with its rotating methylene-carboxylate arms, allows for the formation of various network dimensionalities, from one-dimensional chains to more complex two- or three-dimensional frameworks. The magnetic properties of these cobalt(II) coordination polymers are also of interest, with some exhibiting weak antiferromagnetic interactions between the metal centers, particularly when bridged by double carboxylate groups. rsc.org The study of these materials contributes to the understanding of how ligand flexibility and reaction conditions influence the final structure and properties of cobalt-based coordination polymers.

Crystal Engineering and Supramolecular Assembly

The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) based on 1,2-phenylenediacetic acid are prime examples of crystal engineering. This field focuses on understanding and utilizing intermolecular interactions to control the assembly of molecules into crystalline solids with desired structures and properties. The flexible nature of 1,2-phenylenediacetic acid, with its two carboxylic acid groups separated by a phenyl spacer, provides a versatile building block for constructing a wide array of supramolecular architectures.

Factors Influencing Coordination Outcome: Metal, Ligand, Counterion, Solvent

The final structure of a coordination polymer is the result of a delicate balance of several influencing factors. The choice of the metal ion is paramount, as its preferred coordination number, geometry, and Lewis acidity will dictate the primary coordination sphere. For instance, copper(II) often exhibits a flexible coordination environment, which can lead to diverse structural outcomes. nih.gov

The counterion present in the reaction mixture can also direct the assembly process, either by being incorporated into the final structure to balance charge or by influencing the solution chemistry. Finally, the solvent system is a critical parameter, affecting the solubility of the reactants, mediating interactions, and sometimes being directly incorporated into the crystal lattice as guest molecules. The interplay of these factors determines the self-assembly process and the ultimate supramolecular architecture.

Hydrogen-Bonding Interactions in Supramolecular Structures

Hydrogen bonds are a powerful and directional non-covalent interaction that plays a central role in the supramolecular assembly of coordination polymers derived from 1,2-phenylenediacetic acid. ethernet.edu.etexlibrisgroup.comillinois.edu These interactions can occur between various functional groups within the crystal structure, including coordinated and uncoordinated water molecules, the carboxylic acid groups of the ligand, and other co-ligands that may be present.

π-Stacking Interactions in Solid-State Structures

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of the 1,2-phenylenediacetic acid ligands are another significant non-covalent force that contributes to the stability and packing of the resulting solid-state structures. mdpi.comrsc.orgcolostate.edu These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of a neighboring ring.

Computational Studies in Coordination Polymer Design (e.g., dynamics of hydrogen bonding in luminescent MOFs)

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are increasingly valuable tools for understanding and predicting the behavior of coordination polymers and MOFs. rsc.org These studies provide insights into the electronic structure, bonding, and dynamic processes that are often difficult to probe experimentally.

One area where computational studies have been particularly insightful is in the investigation of hydrogen bonding dynamics within luminescent MOFs. rsc.org For instance, theoretical calculations can elucidate the mechanism of luminescence quenching in the presence of certain analytes. These studies have shown that hydrogen bonds, in concert with π-stacking interactions, can play a crucial role in facilitating intermolecular electron transfer from the MOF framework to the analyte, leading to a decrease in luminescence intensity. rsc.org By modeling the interactions at the molecular level, researchers can gain a deeper understanding of the structure-property relationships that govern the performance of these materials as chemical sensors. This knowledge can then be used to guide the rational design of new MOFs with enhanced sensing capabilities.

Advanced Applications of 1,2 Phenylenediacetic Acid and Its Coordination Compounds

Luminescence Properties of Coordination Polymers

Coordination polymers constructed from 1,2-phenylenediacetate (1,2-pda) and various metal ions, especially lanthanides, often display notable photoluminescent properties. These properties are a result of energy transfer processes between the organic ligand and the metal centers.

Coordination polymers of 1,2-phenylenediacetic acid with europium(III) and terbium(III) ions exhibit their characteristic, sharp emission bands in the visible (VIS) spectrum. mdpi.comnih.govresearchgate.net Solvothermal reactions of lanthanide salts with 1,2-phenylenediacetic acid in N,N'-dimethylformamide (DMF) yield complexes with the general formula Ln₂ (1,2-pda)₃(DMF)₂. mdpi.comnih.gov In these structures, the Eu(III) complexes display a characteristic red luminescence, while the Tb(III) complexes show a vibrant green luminescence. mdpi.comnih.govresearchgate.net This metal-based luminescence is a hallmark of these lanthanide ions and is made possible through energy transfer from the 1,2-pda ligand.

In contrast to the visible light emission of europium and terbium complexes, erbium(III) coordination polymers with 1,2-phenylenediacetate exhibit luminescence in the near-infrared (NIR) region. mdpi.comnih.govresearchgate.net The erbium-containing complex synthesized with 1,2-phenylenediacetic acid shows a broad emission band in the NIR spectral region with a maximum at approximately 1540 nm. mdpi.com This emission is attributed to the ⁴I₁₃/₂→⁴I₁₅/₂ electronic transition of the Er(III) ion. mdpi.com

The luminescence observed in lanthanide complexes with 1,2-phenylenediacetic acid is a direct result of the "antenna effect". researchgate.net In this mechanism, the organic 1,2-pda ligand absorbs incident light energy and transfers it efficiently to the central lanthanide ion. This energy transfer excites the f-electrons of the metal ion, which then relaxes by emitting light of a characteristic wavelength. researchgate.net This process of ligand sensitization is crucial for observing the 4f transitions, as direct excitation of lanthanide ions is often inefficient. researchgate.net

The coordination of 1,2-phenylenediacetate to metal centers can significantly alter the photoluminescent properties of the ligand itself. In a zinc(II) coordination polymer, [Zn(L)(ophda)]·H₂O (where L is 1,4-di(1H-imidazol-4-yl)benzene and H₂ophda is 1,2-phenylenediacetic acid), the resulting complex displays an emission maximum at 439 nm when excited at 367 nm. mdpi.com This represents a blue-shift of 6 nm compared to the free ligand L. mdpi.com Such shifts are attributed to the influence of metal coordination on the intraligand π-π* transitions, demonstrating that the formation of the coordination polymer directly modulates the electronic structure and emissive properties of the organic components. mdpi.com

Zinc(II) coordination polymers incorporating 1,2-phenylenediacetate have been investigated for their potential as fluorescent sensors. mdpi.comrsc.org For instance, the complex [Zn(opda)(pbib)] (where H₂opda is 1,2-phenylenediacetic acid and pbib is 1,4-bis(1-imidazoly)benzene) has demonstrated the ability to act as a multi-responsive luminescent sensor. rsc.org The fluorescence of this complex can be effectively and selectively quenched by the presence of certain analytes, such as the dichromate anion (Cr₂O₇²⁻) and o-nitrophenol (o-NP) in aqueous solutions. rsc.org This quenching effect forms the basis of its sensing capability. rsc.org

| Analyte | Quenching Percentage | Detection Limit (M) |

|---|---|---|

| Cr₂O₇²⁻ | 95.75% | 2.992 × 10⁻⁷ |

| o-NP | 97.56% | 2.103 × 10⁻⁷ |

Catalytic Applications

Coordination polymers based on 1,2-phenylenediacetic acid have emerged as promising materials for various catalytic applications, including photocatalysis and chemical fixation of carbon dioxide.

Six new Co(II)/Ni(II) coordination polymers, including [Co(opda)(pbib)(H₂O)] (complex 4), have been shown to accelerate the degradation of methylene (B1212753) blue under visible light irradiation. rsc.orgresearchgate.net Complex 4, in particular, demonstrated notable photocatalytic activity. rsc.orgresearchgate.net This suggests that such coordination polymers can act as effective photocatalysts for breaking down organic pollutants. rsc.orgresearchgate.netresearchgate.netnih.gov

Furthermore, a heterometallic copper-doped polyoxo-titanium cluster, H₂Ti₈Cu₂Br₂(μ₄-O)₂(μ₂-O)₄(OEt)₂₀(L2)₂ (where L2 = 1,2-phenylenediacetate), has been successfully employed as a catalyst. researchgate.net These types of clusters show utility in CO₂ cycloaddition reactions with epoxides, highlighting the potential of 1,2-phenylenediacetate-based compounds in promoting the conversion of carbon dioxide into more valuable chemical products. researchgate.netrsc.orgmdpi.comrsc.orgfrontiersin.org

| Complex Type | Catalytic Reaction | Substrate | Reference |

|---|---|---|---|

| Co(II) Coordination Polymer | Photocatalytic Degradation | Methylene Blue | rsc.orgresearchgate.net |

| Copper-doped Polyoxo-titanium Cluster | CO₂ Cycloaddition | Epoxides | researchgate.net |

Gas Storage

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are renowned for their potential in gas storage and separation due to their high porosity and tunable surface areas. ebin.pubsemanticscholar.org The design of these materials for capturing gases like carbon dioxide and hydrogen is a significant area of research aimed at addressing environmental and energy challenges. semanticscholar.orgacs.org

Lanthanide-based coordination polymers, in particular, have been identified for their applicability in gas storage. researchgate.netnih.gov The flexible nature of the 1,2-phenylenediacetic acid ligand makes it a candidate for constructing frameworks with tailored pore environments suitable for gas adsorption. researchgate.net While the potential for gas storage in materials derived from 1,2-phenylenediacetic acid is recognized, specific quantitative data on gas uptake for CPs exclusively using this ligand are still emerging. However, studies on analogous systems underscore the promise of this class of materials. For instance, a zinc(II) coordination polymer based on 5-aminoisophthalic acid demonstrated a CO2 uptake of 121.7 cm³·g⁻¹, highlighting the capacity of carboxylate-based frameworks for gas adsorption. semanticscholar.org

Heterogeneous Catalysis

Coordination polymers derived from 1,2-phenylenediacetic acid have demonstrated significant promise as heterogeneous catalysts, which are advantageous due to their stability and ease of recovery from reaction mixtures. The structural diversity of these materials allows for the creation of active sites for a range of chemical transformations.

The chemical fixation of carbon dioxide is a critical strategy for mitigating its atmospheric concentration. The cycloaddition of CO2 to epoxides to form valuable cyclic carbonates is a 100% atom-economical reaction. Coordination polymers of lanthanides (Ln) linked with 1,2-phenylenediacetate have been identified as excellent and effective catalysts for the cycloaddition of CO2 with epichlorohydrin. researchgate.netmdpi.com A key advantage of these catalysts is their ability to function under mild, solvent-free conditions and at ambient CO2 pressure. researchgate.netmdpi.com

The catalytic activity is often enhanced by the presence of a co-catalyst, such as tetrabutylammonium (B224687) bromide (TBABr). nih.gov The lanthanide ions in the framework are believed to act as Lewis acid sites, activating the epoxide ring for nucleophilic attack. Research on related lanthanide-based catalysts provides insight into typical reaction conditions and performance.

Catalytic Performance in CO2 Cycloaddition with Epichlorohydrin

| Catalyst System | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ln-1,2-phenylenediacetate CPs | Ambient | Ambient | - | Excellent | researchgate.netmdpi.com |

| Lanthanide-glutamate-oxalate CPs (with TBABr) | 80 | Ambient | 3.5 | Up to 96 | nih.gov |

| Yb-based CP (with TBABr) | - | - | - | Up to 98 | rsc.org |

Organic dyes released from industrial activities are significant environmental pollutants. Coordination polymers have emerged as promising photocatalysts for the degradation of these dyes due to their ability to absorb light and generate reactive oxygen species. doi.org

Several studies have demonstrated the photocatalytic capabilities of coordination polymers incorporating the 1,2-phenylenediacetate (opda) ligand. A series of Co(II)/Ni(II) coordination polymers, including one formulated as [Ni3(opda)3(mbib)4(H2O)4]·2H2O, were shown to accelerate the degradation of methylene blue (MB) under visible light irradiation. researchgate.net Similarly, zinc(II) coordination complexes based on 1,2-phenylenediacetic acid have been investigated for their ability to degrade dyes. The efficiency of these materials stems from their semiconductor-like properties, where light absorption promotes an electron to a higher energy level, initiating a series of redox reactions that break down the complex dye molecules.

Performance in Photocatalytic Dye Degradation

| Catalyst System | Target Dye | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference |

|---|---|---|---|---|---|

| Ni(II)/Co(II)-opda CPs | Methylene Blue (MB) | Active | - | Visible | researchgate.net |

| [Zn3(L)2(H2O)6]n | Methylene Blue (MB) | 98 | 80 | Visible | doi.org |

| [Zn3(L)2(H2O)6]n | Saffron T (ST) | 82 | 90 | Visible | doi.org |

| [Co(1,3-pde)(4-bpmh)]n** | Methylene Blue (MB) | Outstanding | - | UV | tandfonline.com |

*Note: L = 5-(2′,5′-dicarboxylphenyl) picolinic acid. Included for comparison of a zinc-based CP. **Note: Uses the isomer 1,3-phenylenediacetic acid.

Epoxidation of alkenes is a fundamental process in organic synthesis for producing valuable intermediates. While much of the research on catalytic epoxidation using phenylenediacetic acid-based MOFs has focused on its isomers, such as 1,4-phenylenediacetic acid, the 1,2-isomer plays a direct role in the formation of advanced polymer networks with epoxy functionalities.

Specifically, 1,2-phenylenediacetic acid has been used as a curing agent for oligosiloxane diepoxides. monetcci.org This reaction generates epoxy-acid networks that possess dynamic covalent bonds, leading to materials known as covalent adaptable networks. These networks are notable for their reprocessability and fast stress-relaxation times. monetcci.org Furthermore, in related polymer systems, post-polymerization epoxidation has been employed to convert alkene groups into epoxides, demonstrating the chemical compatibility of the framework with epoxidation processes. monetcci.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. A significant advancement in this area is the use of heterobimetallic coordination polymers as heterogeneous catalysts. Reviews on this topic have highlighted the use of palladium-lanthanide (Pd-Ln) coordination polymers for these precise reactions. researchgate.net

The strategy involves using lanthanide coordination polymers, such as those assembled with 1,2-phenylenediacetate linkers, as robust platforms. researchgate.net Palladium(II) units can then be incorporated into this framework. This approach leverages the synergistic effects between the oxophilic lanthanide ions and the catalytically active palladium centers. These Pd-Ln composite materials have demonstrated high activity and chemoselectivity, excellent catalyst recoverability and recyclability, and low metal leaching, making them highly efficient and sustainable catalysts for a range of cross-coupling reactions. researchgate.netmdpi.com

Beta-Lactamase Inhibition Studies

The rise of bacterial resistance to beta-lactam antibiotics, largely due to the expression of beta-lactamase enzymes that deactivate the antibiotic, is a major public health crisis. nih.gov This has spurred the search for new beta-lactamase inhibitors. Phthalic acid derivatives, including 1,2-phenylenediacetic acid, have been identified as potential inhibitors. winona.eduwinona.edu

Studies have been conducted to determine the inhibitory concentration (IC50) of 1,2-phenylenediacetic acid against beta-lactamase. The results showed that it does inhibit the enzyme, and its efficacy was compared to its structural isomers, phthalic acid and terephthalic acid. 1,2-Phenylenediacetic acid was found to be a more potent inhibitor than phthalic acid. winona.eduwinona.edu However, the concentrations required for inhibition were in the millimolar (mM) range, which is significantly higher than the nanomolar (nM) concentrations at which clinically used inhibitors are effective, suggesting that while the molecule shows activity, its potential for clinical development may be limited without further structural optimization. winona.eduwinona.edu

Inhibition of Beta-Lactamase by Phthalic Acid Derivatives

| Compound | IC50 Value (mM) | Reference |

|---|---|---|

| 1,2-Phenylenediacetic acid | 2.8 ± 0.8 | winona.eduwinona.edu |

| Phthalic acid | 8.0 ± 0.6 | winona.eduwinona.edu |

| Terephthalic acid | Not fully determined* | winona.eduwinona.edu |

*Note: At the lowest tested concentration of 1.5 mM, terephthalic acid produced 66% inhibition. winona.eduwinona.edu

Comparative Analysis with Phthalic Acid and Terephthalic Acid Derivatives

The inhibitory activities of 1,2-phenylenediacetic acid, phthalic acid, and terephthalic acid on beta-lactamase have been a subject of comparative studies. Research indicates that all three compounds exhibit inhibitory effects on this enzyme. winona.eduwinona.edu Notably, terephthalic acid demonstrated the most significant inhibition of beta-lactamase. winona.eduwinona.edu While the precise IC50 value for terephthalic acid was not fully determined in one study, a concentration of 1.5 mM resulted in 66% inhibition. winona.edu

Structurally, 1,2-phenylenediacetic acid and phthalic acid are quite similar, which is reflected in their comparable inhibition of beta-lactamase. winona.eduwinona.edu In contrast, terephthalic acid has its two carboxyl groups positioned farther apart. winona.eduwinona.edu

Impact of Carboxyl Group Distance on Inhibition Activity

The spatial arrangement of carboxyl groups appears to play a crucial role in the beta-lactamase inhibition activity of these dicarboxylic acids. The observation that terephthalic acid, with the greatest distance between its carboxyl groups, is the most potent inhibitor suggests that this increased separation may enhance its inhibitory function. winona.eduwinona.edu This finding points towards the distance between the carboxyl groups as a significant factor influencing the inhibition of beta-lactamase. winona.eduwinona.edu

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For the inhibition of beta-lactamase, the IC50 values for 1,2-phenylenediacetic acid and phthalic acid have been determined.

| Compound | IC50 Value (mM) |

| 1,2-Phenylenediacetic acid | 2.8 ± 0.8 |

| Phthalic acid | 8.0 ± 0.6 |

| Terephthalic acid | Not fully determined, but 1.5 mM resulted in 66% inhibition |

This table presents the IC50 values for the inhibition of beta-lactamase by 1,2-phenylenediacetic acid and its related compounds. Data sourced from winona.edu.

The lower IC50 value for 1,2-phenylenediacetic acid (2.8 ± 0.8 mM) compared to phthalic acid (8.0 ± 0.6 mM) indicates that it is a more potent inhibitor of beta-lactamase. winona.edu Although these compounds show inhibitory activity, the concentrations required are in the millimolar range, which is significantly higher than the nanomolar concentrations of clinically used drugs. winona.eduwinona.edu

Biological Activity and Biochemical Research

Use as a Biochemical Reagent for Life Science Research

1,2-Phenylenediacetic acid serves as a biochemical reagent in life science research. medchemexpress.commedchemexpress.comtargetmol.cn It is utilized as a biological material or organic compound in various research applications. medchemexpress.commedchemexpress.com

Potential in Medicinal Chemistry (e.g., as building block for pharmaceuticals)

1,2-Phenylenediacetic acid is recognized as a valuable building block in medicinal chemistry for the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). americanchemicalsuppliers.comcymitquimica.comadventchembio.com Its flexible U-shaped conformation makes it an interesting precursor for constructing a variety of molecular architectures. acs.org The compound has been employed in the preparation of nanomolar inhibitors targeting the cancer-relevant transcription factor STAT5b. americanchemicalsuppliers.com

The synthesis of coordination polymers using 1,2-phenylenediacetic acid has also been explored for potential therapeutic applications. For instance, two cobalt(II) coordination polymers, one incorporating 1,2-phenylenediacetic acid, were synthesized and evaluated for their activity against chronic subdural hematoma. tandfonline.com The results indicated that the compound containing 1,2-phenylenediacetic acid demonstrated notable inhibitory activity against pro-inflammatory cytokines in the hematoma capsule. tandfonline.com Importantly, neither of the synthesized coordination polymers exhibited cytotoxicity on normal human cells. tandfonline.com

Material Science Applications

In the field of material science, 1,2-phenylenediacetic acid is a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov Its ability to coordinate with various metal ions, including lanthanides and transition metals like zinc and cadmium, allows for the construction of diverse and intricate structures with potential applications in photoluminescence, molecular sensing, and catalysis. researchgate.netnih.govmdpi.combohrium.comresearchgate.net

The flexibility of the methylene groups connecting the carboxylates to the rigid phenyl ring allows for conformational adaptability, which can lead to the formation of different crystalline phases and polymeric structures. researchgate.net Solvothermal reactions of 1,2-phenylenediacetic acid with lanthanide(III) salts have yielded 2D coordination polymers. nih.gov The resulting complexes exhibit interesting thermal and luminescence properties, with europium and terbium complexes showing characteristic visible luminescence. nih.gov

Furthermore, coordination polymers synthesized with 1,2-phenylenediacetic acid have been investigated for their optical properties. For example, a zinc(II) coordination polymer incorporating 1,2-phenylenediacetic acid displayed photoluminescent properties, suggesting its potential use in luminescent materials. mdpi.commdpi.com

Spectroscopic and Analytical Characterization Techniques in 1,2 Phenylenediacetic Acid Research

X-ray Diffraction Methods

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials, including those derived from 1,2-phenylenediacetic acid. It provides fundamental insights into the atomic arrangement within a crystal lattice.

Single-Crystal X-ray Diffraction Studies for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. scispace.com This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

In the context of 1,2-phenylenediacetic acid research, single-crystal XRD has been instrumental in characterizing a variety of coordination polymers. For instance, the structures of several lanthanide(III) complexes with the general formula Ln₂ (1,2-pda)₃(DMF)₂ have been elucidated using this method. nih.govnih.govresearchgate.net These studies revealed that the samarium(III) and europium(III) complexes form two-dimensional coordination polymers. nih.govnih.govresearchgate.net Within these structures, the 1,2-phenylenediacetate ligand exhibits diverse coordination modes, acting as a penta- and hexadentate linker, with its carboxylate groups displaying bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating behaviors. nih.govnih.gov

Similarly, the crystal structures of zinc(II) coordination polymers incorporating 1,2-phenylenediacetic acid have been determined. For example, the complex [Zn(1,2-pda)(dpe)]n·3nH₂O was found to crystallize in a monoclinic system with the space group P2₁/c, revealing a distorted tetrahedral coordination geometry for the zinc(II) ion. Another study on a cadmium(II) coordination polymer, Cd(Hpda)₂(4,4'-bipyridyl)₂₂, showed a monoclinic crystal system with the space group P2(1)/c. tandfonline.com

The conformation of the free 1,2-phenylenediacetic acid molecule has also been confirmed by single-crystal X-ray analysis, which showed a cis arrangement of the two acetate (B1210297) groups relative to the aromatic plane. scispace.com This analysis also revealed disorder in the hydrogen atom positions within the carboxylate groups. scispace.com

Table 1: Crystallographic Data for Selected 1,2-Phenylenediacetic Acid Coordination Polymers

| Compound | Formula | Crystal System | Space Group | Reference |

| [Zn(1,2-pda)(dpe)]n·3nH₂O | C₂₂H₂₄N₂O₇Zn | Monoclinic | P2₁/c | |

| Cd(Hpda)₂(4,4'-bipyridyl)₂₂ | C₄₀H₃₈CdN₄O₁₀ | Monoclinic | P2(1)/c | tandfonline.com |

| [Zn₄(μ-OH)₂(1,2-PDA)₃(1,4-bpeb)₂]n | C₇₀H₅₈N₄O₁₄Zn₄ | Not Specified | Not Specified | rsc.orgrsc.org |

| {[Tb₂(1,2-pda)₃(H₂O)₂]· 2H₂O}n | Not Specified | Not Specified | Not Specified | researchgate.net |

| {[Ho₂(1,2-pda)₃(H₂O)₂]· 2H₂O}n | Not Specified | Not Specified | Not Specified | researchgate.net |

| [La₂(o-PDA)₃(H₂O)₄]·4H₂O}n | Not Specified | Monoclinic | C2/c | researchgate.net |

Powder X-ray Diffraction for Phase Identification and Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly valuable for confirming the phase purity of a bulk sample and for identifying crystalline phases by comparing the experimental diffraction pattern to a database of known patterns or to a pattern simulated from single-crystal XRD data. researchgate.net

In the study of 1,2-phenylenediacetic acid-based materials, PXRD is routinely used to verify that the synthesized bulk material corresponds to the single crystal selected for structural analysis. nih.govtandfonline.comrsc.orgresearchgate.net For instance, the PXRD patterns of lanthanide(III) complexes were recorded to confirm their structural similarity within two distinct groups (Pr, Sm, and Eu; and Tb, Dy, and Er). nih.gov Similarly, the phase identity of commercially available 1,2-phenylenediacetic acid was corroborated by comparing its powder diffraction pattern with that of a single crystal grown from a reaction mixture. scispace.com The technique is also essential in characterizing new coordination polymers, such as those of zinc(II) and cadmium(II), to ensure the homogeneity of the synthesized products. tandfonline.comrsc.orgrsc.org

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the bonding, electronic structure, and optical properties of molecules and materials. Infrared and luminescence spectroscopy are particularly prominent in the investigation of 1,2-phenylenediacetic acid and its derivatives.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of 1,2-phenylenediacetic acid coordination chemistry, IR spectroscopy is primarily used to analyze the coordination of the carboxylate groups to the metal centers. The deprotonation of the carboxylic acid groups and their subsequent coordination to a metal ion lead to characteristic shifts in the positions of the carboxylate stretching bands.

By comparing the IR spectrum of the free 1,2-phenylenediacetic acid with that of its metal complexes, researchers can confirm the coordination of the ligand. nih.gov For example, in studies of lanthanide complexes, the analysis of the IR spectra indicated that both carboxylic groups were deprotonated and involved in coordination with the metal centers. nih.gov The spectra also revealed differences between two groups of lanthanide complexes, with those of the lighter lanthanides showing coordinated DMF molecules, while the heavier lanthanide complexes had DMF molecules in both the inner and outer coordination spheres. nih.govnih.gov In zinc(II) complexes, the IR spectra show features attributable to the carboxylate stretching vibrations, with weak absorptions in the 3050–2900 cm⁻¹ range ascribed to the C-H stretching of the pda ligands.

Table 2: Characteristic Infrared Absorption Bands for 1,2-Phenylenediacetic Acid and its Complexes

| Compound/Complex Type | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| Zinc(II) complexes | 3400 | O-H stretching of water molecules | |

| Zinc(II) complexes | 3050–2900 | C-H stretching of pda ligands | |

| Zinc(II) complexes | 1510–1450 | C=N and C=C bonds of aromatic rings | |

| [Zn₄(μ-OH)₂(1,2-PDA)₃(1,4-bpeb)₂]n | 3420, 3029, 1607, 1596, 1385 | Various vibrational modes | rsc.org |

Luminescence Spectroscopy for Optical Properties

Luminescence spectroscopy investigates the emission of light from a substance after it has absorbed energy. This technique is particularly useful for characterizing the optical properties of coordination polymers, especially those containing lanthanide ions or certain transition metals.

Several coordination polymers of 1,2-phenylenediacetic acid exhibit interesting photoluminescent properties. For instance, cadmium(II) and zinc(II) coordination polymers constructed with 1,2-phenylenediacetic acid and a flexible bipyridyl ligand show intense blue-violet photoluminescence in the solid state. osti.gov The luminescence of these complexes is enhanced compared to that of the free ligand. osti.gov Lanthanide complexes of 1,2-phenylenediacetic acid also display characteristic luminescence. nih.govresearchgate.net The europium and terbium complexes exhibit emission in the visible region, while the erbium complex shows near-infrared (NIR) emission. nih.govresearchgate.net The solid-state fluorescence of terbium(III) and holmium(III) complexes has also been investigated at room temperature. researchgate.net Furthermore, a zinc(II) metal-organic framework based on 1,2-phenylenediacetic acid has been shown to act as a luminescent sensor for the detection of certain ions in aqueous solution. bohrium.com

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to assess the thermal stability of 1,2-phenylenediacetic acid and its coordination polymers.

Table 3: Thermal Decomposition Data for Lanthanide(III) 1,2-Phenylenediacetates in Air

| Complex | Temperature Range (°C) | Mass Loss (%) | Gaseous Products Identified by TG-FTIR | Reference |

| Pr₂(1,2-pda)₃(DMF)₂ | >300 (initial decomposition) | Not specified | DMF, CO₂, CO, ortho-xylene, water, carboxylic acids, esters | nih.govmdpi.com |

| Sm₂(1,2-pda)₃(DMF)₂ | >300 (initial decomposition) | Not specified | DMF, CO₂, CO, ortho-xylene, water, carboxylic acids, esters | nih.govmdpi.com |

| Eu₂(1,2-pda)₃(DMF)₂ | >300 (initial decomposition) | Not specified | DMF, CO₂, CO, ortho-xylene, water, carboxylic acids, esters | nih.govmdpi.com |

| Tb₂(1,2-pda)₃(DMF)₂ | Lower than lighter lanthanides | Not specified | DMF, CO₂, CO, ortho-xylene, water, carboxylic acids, esters | nih.govmdpi.com |

| Dy₂(1,2-pda)₃(DMF)₂ | Lower than lighter lanthanides | Not specified | DMF, CO₂, CO, ortho-xylene, water, carboxylic acids, esters | nih.govmdpi.com |

| Er₂(1,2-pda)₃(DMF)₂ | Lower than lighter lanthanides | Not specified | DMF, CO₂, CO, ortho-xylene, water, carboxylic acids, esters | nih.govmdpi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. mdpi.com This method is essential in the research of 1,2-phenylenediacetic acid derivatives, particularly for verifying the successful synthesis of new coordination polymers. nih.govbohrium.com By comparing the experimentally found elemental composition with the calculated values based on the proposed chemical formula, researchers can confirm the stoichiometry of the synthesized compounds. nih.govmdpi.com

For instance, in the characterization of lanthanide complexes of 1,2-phenylenediacetic acid, elemental analysis was a key step to confirm their general formula, Ln₂(1,2-pda)₃(DMF)₂. nih.govdntb.gov.uanih.gov

Below is a data table showing the calculated versus experimentally found elemental composition for a representative Dysprosium (Dy) complex.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 40.86 | 40.51 |

| Hydrogen (H) | 3.68 | 3.24 |

| Nitrogen (N) | 2.64 | 2.33 |

| Data for the complex with the formula C₃₇H₃₈Dy₂N₂O₁₄. mdpi.com |

Scanning Electron Microscopy (SEM) and Optical Microscopy

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of materials at high magnification. celignis.comnih.gov In the study of materials derived from phenylenediacetic acids, SEM is employed to analyze the crystal size, shape, and surface features of the synthesized coordination polymers. researchgate.netresearchgate.net While some specific studies utilize the 1,3-isomer of phenylenediacetic acid, the application of the technique is directly relevant to the characterization of 1,2-phenylenediacetic acid-based materials, providing crucial information about their microstructural properties. researchgate.net

Optical microscopy is often used as a preliminary tool to assess the homogeneity and quality of the crystalline materials obtained from synthesis. researchgate.net

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX) analysis, also known as EDS, is an analytical technique that is often integrated with SEM. thermofisher.combue.edu.eg It provides elemental identification and quantitative compositional information of a sample. thermofisher.comnih.gov When the electron beam of the SEM scans the sample, it excites atoms which then emit characteristic X-rays. nih.gov The EDX detector measures the energy of these X-rays to identify the elements present on the sample's surface. thermofisher.com

In the context of research on phenylenediacetic acid-based coordination polymers, EDX analysis is used to confirm the presence of the expected elements (the lanthanide metal, carbon, and oxygen from the linker) in the final product and to check for any impurities. researchgate.net This technique, often used in conjunction with SEM, is vital for a complete structural and compositional characterization of newly synthesized materials. researchgate.netresearchgate.net

Future Research Directions and Unexplored Potential of 1,2 Phenylenediacetic Acid

Development of Systematic Methodologies for Flexible Ligand-Based Coordination Polymers

A primary challenge in the field of coordination polymers is the rational design and synthesis of materials with predictable structures, particularly when using flexible ligands like 1,2-phenylenediacetic acid (1,2-H₂pda). The conformational freedom of the ligand, stemming from the rotation around the sp³ hybridized methylene (B1212753) (-CH₂) groups, makes it difficult to forecast the final architecture of the resulting polymer. chemsrc.com

Future research should focus on developing systematic methodologies to control the assembly of coordination polymers based on 1,2-pda. This involves a deeper investigation into the interplay of several factors:

Metal Ion Geometry: The choice of the metal cation has been shown to dramatically influence the final structure, leading to different dimensionalities and topologies. researchgate.net A systematic study using a wide range of metal ions could lead to a predictable library of structures.

Ancillary Ligands: The introduction of secondary ligands, whether rigid or flexible, can act as pillars or spacers to guide the formation of specific network topologies. researchgate.netrsc.org

Reaction Conditions: A comprehensive exploration of how variables such as solvent systems, temperature, pH, and pressure affect the conformation of the 1,2-pda ligand and the resulting crystal packing is crucial. Solvothermal methods have proven effective in creating crystalline products. scispace.com

The development of such systematic approaches is a significant challenge but is essential for moving beyond serendipitous discovery to the rational design of functional materials. chemsrc.com

Exploration of Novel Topological Structures and Network Dimensionalities

The flexibility of the 1,2-phenylenediacetate ligand is a key attribute that can be exploited to create novel and complex network topologies. The ligand's ability to bend and rotate allows its carboxylate groups to satisfy the coordination preferences of various metal ions in diverse ways. researchgate.net This has led to the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.org

Future work should aim to expand the library of known structures by:

Targeting Higher Dimensionality: While 1D, 2D, and 3D structures have been reported, the systematic targeting of more complex 3D frameworks, including interpenetrated and self-penetrated networks, remains a fertile area of research. rsc.org

Exploring Lanthanide-Based Polymers: To date, only a limited number of lanthanide coordination polymers using solely the 1,2-pda ligand have been structurally characterized. chemsrc.comscispace.com Given the unique photophysical properties of lanthanides, exploring this family of coordination polymers is a promising direction.

Investigating Isomeric Effects: Research comparing the coordination behavior of 1,2-phenylenediacetic acid with its 1,3- and 1,4-isomers has revealed that ligand geometry is a powerful tool for directing the assembly of coordination polymers with distinct structures. researchgate.net Further comparative studies can provide deeper insights into the principles of crystal engineering.

A notable achievement in this area is the synthesis of 2D coordination polymers with lanthanide ions where the 1,2-phenylenediacetate linker exhibits penta- and hexadentate coordination, and the carboxylate groups show multiple binding modes (bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating). scispace.com

Enhanced Functional Material Development (e.g., Gas Storage, Catalysis, Luminescence)

A major frontier in the study of 1,2-phenylenediacetic acid is the development of its coordination polymers into functional materials.

Luminescence: Coordination polymers of 1,2-pda with various metals have already demonstrated promising photoluminescent properties. researchgate.netrsc.org Complexes with lanthanides such as Europium (Eu³⁺) and Terbium (Tb³⁺) are particularly noteworthy for exhibiting the characteristic sharp emission bands of these ions, indicating efficient energy transfer from the ligand to the metal center. scispace.com Future research could focus on:

Tuning the ligand environment to enhance luminescence quantum yields.

Developing ratiometric luminescent sensors for detecting small molecules or ions.

Gas Storage: Metal-Organic Frameworks (MOFs) are renowned for their high porosity and surface area, making them excellent candidates for gas storage. nist.govusf.edu The construction of MOFs from flexible ligands like 1,2-pda is a largely unexplored but highly promising area. The inherent flexibility could lead to dynamic frameworks that respond to guest molecules, potentially offering selective gas adsorption properties. youtube.com Future research should target the synthesis of porous 3D MOFs from 1,2-pda and systematically study their capacity for storing gases like hydrogen (H₂) and carbon dioxide (CO₂).